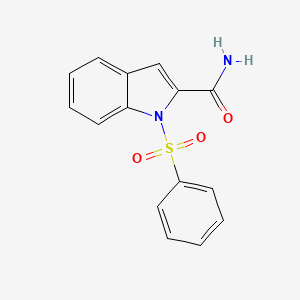
1-(phenylsulfonyl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenylsulfonyl)-1H-indole-2-carboxamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The phenylsulfonyl group attached to the indole ring enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(phenylsulfonyl)-1H-indole-2-carboxamide typically involves the reaction of indole derivatives with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting sulfonylated indole is then reacted with an appropriate amine to form the carboxamide derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Phenylsulfonyl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation.
Nucleophilic Addition: The compound can react with nucleophiles such as amines and alcohols under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine), alkyl halides, and acyl chlorides. Reactions are typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Addition: Reagents such as amines and alcohols are used, often in the presence of a base like triethylamine or pyridine.
Major Products Formed
Electrophilic Substitution: Products include halogenated, alkylated, and acylated indole derivatives.
Nucleophilic Addition: Products include substituted carboxamides and sulfonamides.
Wissenschaftliche Forschungsanwendungen
1-(Phenylsulfonyl)-1H-indole-2-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(phenylsulfonyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The indole ring structure allows for binding to various biological targets, contributing to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
1-(Phenylsulfonyl)-1H-indole-2-carboxamide can be compared with other indole derivatives such as:
1-(Phenylsulfonyl)-1H-pyrazole: Similar in structure but with a pyrazole ring instead of an indole ring.
1-(Phenylsulfonyl)-1H-pyrrole: Contains a pyrrole ring and is used in different chemical reactions and applications.
The uniqueness of this compound lies in its specific combination of the indole ring and phenylsulfonyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
540740-47-4 |
|---|---|
Molekularformel |
C15H12N2O3S |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)indole-2-carboxamide |
InChI |
InChI=1S/C15H12N2O3S/c16-15(18)14-10-11-6-4-5-9-13(11)17(14)21(19,20)12-7-2-1-3-8-12/h1-10H,(H2,16,18) |
InChI-Schlüssel |
MAGSCLQXYYEPGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aS,4S,5S,6aR)-4-((E)-3-hydroxy-4-(2-iodo-5-(trifluoromethyl)phenoxy)but-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B11829811.png)
![2-((3R,11S,17S,20S,25aS)-20-((1H-indol-3-yl)methyl)-11-(4-aminobutyl)-3-carbamoyl-1,9,12,15,18,21-hexaoxodocosahydro-7H-pyrrolo[2,1-g][1,2]dithia[5,8,11,14,17,20]hexaazacyclotricosin-17-yl)acetic acid](/img/structure/B11829816.png)
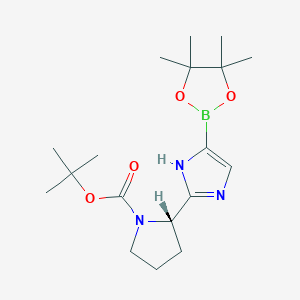



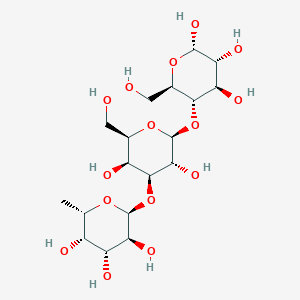
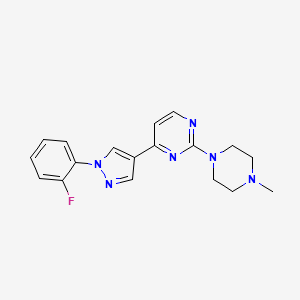
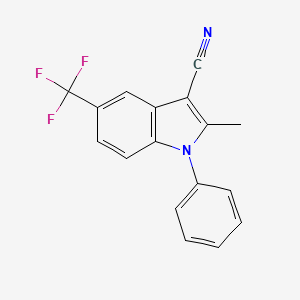
![2-Bromo-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11829861.png)

![1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11829865.png)
![Cyclopent[b]indole-2-propanenitrile, 1,4-dihydro-4-methyl-3-phenyl-](/img/structure/B11829866.png)
